molecular formula C27H21ClFN3O2S B2912641 2-((2-chloro-4-fluorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034585-87-8

2-((2-chloro-4-fluorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2912641
CAS No.: 2034585-87-8
M. Wt: 505.99
InChI Key: BGDKEFAJEGJEQG-UHFFFAOYSA-N
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Description

This compound is a pyrrolo[3,2-d]pyrimidin-4(5H)-one derivative characterized by three key substituents:

  • A 2-chloro-4-fluorobenzylthio group at position 2.
  • A 2-methoxybenzyl group at position 3.
  • A phenyl group at position 6.

Its molecular formula is C27H21ClFN3O2S, with a molecular weight of 506.0 g/mol . The Smiles notation (COc1ccccc1Cn1c(SCc2ccc(F)cc2Cl)nc2c(-c3ccccc3)c[nH]c2c1=O) highlights the complex heterocyclic scaffold and substitution pattern.

Properties

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-3-[(2-methoxyphenyl)methyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21ClFN3O2S/c1-34-23-10-6-5-9-18(23)15-32-26(33)25-24(21(14-30-25)17-7-3-2-4-8-17)31-27(32)35-16-19-11-12-20(29)13-22(19)28/h2-14,30H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDKEFAJEGJEQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=C(C=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-chloro-4-fluorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a member of the pyrrolo[3,2-d]pyrimidin-4-one class, which has garnered attention for its potential biological activities, particularly in therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H21ClFN3O2SC_{27}H_{21}ClFN_3O_2S, with a molecular weight of approximately 485.0 g/mol. The structure features a pyrrolo[3,2-d]pyrimidin-4-one core substituted with various functional groups that contribute to its biological activity.

IUPAC Name

The IUPAC name is:
2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-3-[(2-methoxyphenyl)methyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one

Structural Formula

InChI 1S C27H21ClFN3O2S c1 34 21 11 7 17 8 12 21 15 32 26 33 25 24 22 14 30 25 18 5 3 2 4 6 18 31 27 32 35 16 19 9 10 20 29 13 23 19 28 h2 14 30H 15 16H2 1H3\text{InChI 1S C27H21ClFN3O2S c1 34 21 11 7 17 8 12 21 15 32 26 33 25 24 22 14 30 25 18 5 3 2 4 6 18 31 27 32 35 16 19 9 10 20 29 13 23 19 28 h2 14 30H 15 16H2 1H3}
  • Enzyme Inhibition : The compound has been shown to inhibit myeloperoxidase (MPO), an enzyme involved in inflammatory processes. This inhibition can potentially mitigate neuroinflammatory disorders and other related conditions .
  • Antioxidant Properties : The presence of the chloro and fluorine substituents may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant capacity. This property is crucial in preventing cellular damage associated with oxidative stress.
  • Anticancer Activity : Preliminary studies suggest that derivatives of pyrrolo[3,2-d]pyrimidinones exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Case Studies and Research Findings

StudyFindings
Study on MPO Inhibition The compound demonstrated significant inhibition of MPO activity, suggesting potential use in treating inflammatory diseases .
Anticancer Efficacy In vitro assays indicated that the compound effectively inhibited growth in cancer cell lines such as SJSA-1, with a noted mechanism involving p53 activation .
Antioxidant Activity Assessment The compound showed promising results in reducing oxidative stress markers in cellular models .

Pharmacological Applications

The diverse biological activities of this compound suggest several pharmacological applications:

  • Neuroinflammatory Disorders : Due to its MPO inhibitory action, it may be beneficial in conditions like Alzheimer's disease or multiple sclerosis.
  • Cancer Therapy : Its anticancer properties could be explored further for developing new chemotherapeutic agents targeting specific tumor types.
  • Antioxidant Supplementation : Its potential as an antioxidant may lead to applications in dietary supplements aimed at reducing oxidative stress.

Comparison with Similar Compounds

Core Structural Variations

The target compound’s pyrrolo[3,2-d]pyrimidin-4(5H)-one core distinguishes it from analogs with thieno-, pyrazolo-, or chromenone-based scaffolds. Key examples include:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Pyrrolo[3,2-d]pyrimidin-4(5H)-one 2-chloro-4-fluorobenzylthio, 2-methoxybenzyl, phenyl 506.0
2,6-Bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (12a) Thieno[3,2-d]pyrimidin-4(3H)-one Bis(3-methoxyphenyl) Not reported
6-((3-Fluorobenzyl)thio)-2-(oxetan-3-yl)-5-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (13g) Pyrazolo[3,4-d]pyrimidin-4(5H)-one 3-Fluorobenzylthio, oxetan-3-yl, phenyl Not reported
5-Fluoro-2-(1-(3-(3-fluoro-4-isopropoxyphenyl)-4-morpholino-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-3-(3-fluorophenyl)-4H-chromen-4-one Chromenone-pyrazolo[3,4-c]pyrimidine Fluoro-isopropoxyphenyl, morpholino, fluoro-phenyl 586.3

Key Observations :

  • The pyrazolo[3,4-d]pyrimidinone scaffold (e.g., 13g) is often modified with polar groups (e.g., oxetane) to enhance solubility but suffers from lower synthetic yields (~20%) .
  • Chromenone hybrids (e.g., Example 85 ) integrate additional aromatic systems, increasing molecular weight (>580 g/mol) and complexity.

Substituent Effects on Physicochemical Properties

The 2-chloro-4-fluorobenzylthio group in the target compound contrasts with other sulfur-containing analogs:

Compound Name Thio/Sulfur Substituent Additional Groups Melting Point (°C) Synthetic Yield (%)
Target Compound 2-Chloro-4-fluorobenzylthio 2-Methoxybenzyl, phenyl Not reported Not reported
3-(2-Chloro-4-fluorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one 2-Chloro-4-fluorobenzyl Thiophen-oxadiazole Not reported Not reported
2-(Trichloromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[3,2-d]pyrimidin-4-amine Trichloromethyl Trifluoromethylphenyl 197 45
Ethyl 5-isothiocyanato-1-methyl-1H-pyrazole-4-carboxylate (14) Isothiocyanate Ethyl ester, methyl Not reported 74

Key Observations :

  • Halogenated benzylthio groups (e.g., 2-chloro-4-fluorobenzyl) may enhance lipophilicity and target binding compared to non-halogenated variants .
  • Trichloromethyl substituents (e.g., in ) improve thermal stability (melting point ~197°C) but require harsh synthesis conditions (POCl3 reflux) .
  • Isothiocyanate groups (e.g., compound 14 ) enable facile functionalization but are prone to hydrolysis.

Key Observations :

  • Thieno[3,2-d]pyrimidinones (e.g., 12a) are synthesized via straightforward condensations with moderate yields (~60%) .
  • Pyrazolo[3,4-d]pyrimidinones (e.g., 13g) require multi-step protocols, resulting in lower yields (~20%) .
  • The target compound’s pyrrolo[3,2-d]pyrimidinone core may necessitate specialized catalysts (e.g., Pd for cross-coupling) absent in simpler thieno derivatives.

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